1-(Pyridazin-3-yl)piperidine-3-carboxylic acid
Description
1-(Pyridazin-3-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a piperidine ring. The presence of nitrogen atoms in the pyridazine ring endows the compound with unique physicochemical properties, making it an attractive scaffold in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
1-pyridazin-3-ylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-3-2-6-13(7-8)9-4-1-5-11-12-9/h1,4-5,8H,2-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZXTOQKEPQHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridazin-3-yl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of pyridazine derivatives with piperidine carboxylic acid under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functionalization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridazin-3-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles under reflux conditions.
Major Products: The major products formed from these reactions include various substituted pyridazine and piperidine derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
1-(Pyridazin-3-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, hypertension, and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Pyridazin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various physiological effects, including anti-inflammatory, anticancer, and antihypertensive activities .
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and exhibit similar pharmacological activities.
Piperidine Derivatives: Compounds such as piperidine carboxylic acids and piperidine-based drugs also show comparable properties
Uniqueness: 1-(Pyridazin-3-yl)piperidine-3-carboxylic acid stands out due to its dual-ring structure, which combines the properties of both pyridazine and piperidine rings. This unique structure enhances its versatility and potential in drug discovery and development .
Biological Activity
1-(Pyridazin-3-yl)piperidine-3-carboxylic acid is a compound that has recently garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a pyridazine moiety and a carboxylic acid group, which contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Protein Kinase Inhibition : This compound has shown promise as an inhibitor of specific protein kinases, which are crucial in regulating cellular functions such as growth and metabolism.
- Anticancer Properties : Preliminary studies suggest that it may have anticancer activity through the inhibition of pathways involved in tumor growth.
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects against various pathogens.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit key kinases involved in cell signaling pathways, affecting processes like proliferation and apoptosis critical for cancer treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key features influencing its efficacy include:
| Structural Feature | Impact on Activity |
|---|---|
| Carboxylic Acid Group | Enhances solubility and bioavailability |
| Pyridazine Substitution | Influences binding affinity to targets |
| Piperidine Ring | Affects overall molecular conformation |
Case Studies and Research Findings
-
Inhibition of PI3Kα :
- A study indicated that derivatives similar to this compound exhibited strong PI3Kα inhibitory activity with an IC50 value of 3.6 nM, suggesting potential applications in cancer therapy targeting the PI3K pathway .
- Anticancer Efficacy :
- Antimicrobial Activity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
